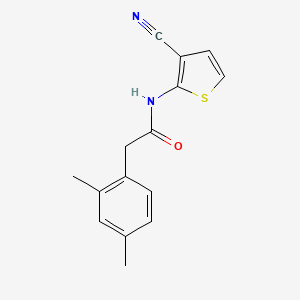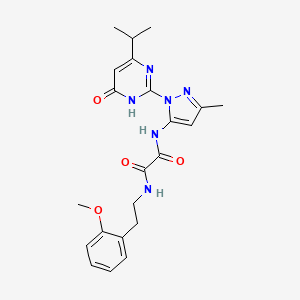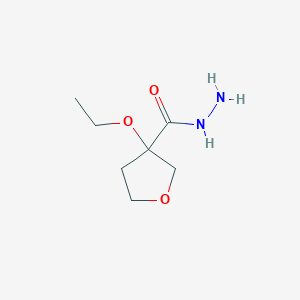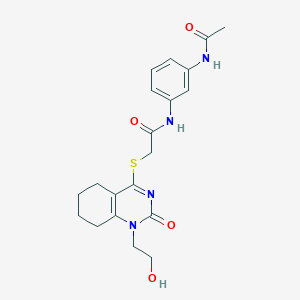
N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide, commonly known as CTAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. CTAPA has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further investigation.
科学的研究の応用
Structural Analysis and Properties
Studies on similar compounds reveal insights into structural aspects and properties, offering a foundation for understanding the potential applications of N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide. For example, the structural analysis of related acetamide derivatives indicates their stable configurations and interactions, which could be foundational for designing new materials or drugs. These compounds demonstrate how structural variations can impact their physical properties and potential applications in fields like materials science and pharmaceuticals (Karmakar et al., 2007).
Quantum Mechanical Studies and Photovoltaic Efficiency
Quantum mechanical studies on benzothiazolinone acetamide analogs, including spectroscopic analysis and photovoltaic efficiency modeling, suggest applications in developing photosensitizers for dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and potential for use in photovoltaic cells, which could be extended to studying N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide for similar applications (Mary et al., 2020).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers, including the design of donor, electron-conducting, and anchoring groups at the molecular level, reveals the potential for N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide in solar energy conversion. Research on unsymmetrical organic sensitizers demonstrates high conversion efficiency when anchored to TiO2 films, suggesting that similar molecular engineering could enhance the photovoltaic performance of related compounds (Kim et al., 2006).
Synthesis and Antimicrobial Evaluation
The synthesis of isoxazole-based heterocycles from 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide demonstrates the versatility of cyanoacetamide derivatives in producing a variety of heterocycles with significant antimicrobial activities. This versatility suggests that N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide could also serve as a precursor for synthesizing novel compounds with potential antimicrobial properties (Darwish et al., 2014).
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-3-4-12(11(2)7-10)8-14(18)17-15-13(9-16)5-6-19-15/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDXIZVLPXJMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)








![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)